2-Ethyloxane-4-carbaldehyde
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Overview
Description
2-Ethyloxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O2. It is a colorless liquid with a pungent odor and is commonly used in various industries. This compound is known for its unique structure, which includes an oxane ring substituted with an ethyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyloxane-4-carbaldehyde typically involves the reaction of ethyl-substituted oxane derivatives with appropriate aldehyde precursors under controlled conditions. One common method includes the use of ethyl oxane and formaldehyde in the presence of a catalyst to facilitate the formation of the desired aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: 2-Ethyloxane-4-carboxylic acid.
Reduction: 2-Ethyloxane-4-methanol.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-Ethyloxane-4-carbaldehyde has diverse applications in scientific research due to its unique chemical properties. It is used as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. In biology and medicine, it serves as a precursor for the synthesis of bioactive molecules and intermediates in drug development. In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyloxane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways . The oxane ring structure also contributes to its reactivity and binding affinity with specific molecular targets .
Comparison with Similar Compounds
- 2-Methyloxane-4-carbaldehyde
- 2-Propylxane-4-carbaldehyde
- 2-Butyloxane-4-carbaldehyde
Comparison: Compared to its analogs, 2-Ethyloxane-4-carbaldehyde exhibits unique reactivity due to the presence of the ethyl group, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, its specific aldehyde functionality allows for selective reactions that are not as easily achievable with other similar compounds.
Properties
IUPAC Name |
2-ethyloxane-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8-5-7(6-9)3-4-10-8/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXINEAFJDSPDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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